molecular formula C21H19Cl2NO B14335301 [3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile CAS No. 110457-92-6

[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl](3-phenoxyphenyl)acetonitrile

Cat. No.: B14335301
CAS No.: 110457-92-6
M. Wt: 372.3 g/mol
InChI Key: NUVJBUSYKHCWIK-UHFFFAOYSA-N
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Description

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves several steps. The primary synthetic route includes the reaction of 3-phenoxybenzyl chloride with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydroxide. The reaction conditions typically require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield. Industrial production methods may involve scaling up this process with continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert it into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates, producing a range of substituted products.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

When compared to similar compounds, 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile stands out due to its unique structural features and reactivity. Similar compounds include:

    Cypermethrin: Another synthetic pyrethroid with similar insecticidal properties.

    Permethrin: Known for its use in insect repellents and treatments for lice and scabies.

    Deltamethrin: A potent insecticide with a different stereochemistry but similar mode of action.

These compounds share some chemical properties but differ in their specific applications and effectiveness, highlighting the uniqueness of 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropylacetonitrile in various research and industrial contexts.

Properties

CAS No.

110457-92-6

Molecular Formula

C21H19Cl2NO

Molecular Weight

372.3 g/mol

IUPAC Name

2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-2-(3-phenoxyphenyl)acetonitrile

InChI

InChI=1S/C21H19Cl2NO/c1-21(2)18(12-19(22)23)20(21)17(13-24)14-7-6-10-16(11-14)25-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3

InChI Key

NUVJBUSYKHCWIK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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